molecular formula C7H5ClN2O2 B12845928 4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one

Cat. No.: B12845928
M. Wt: 184.58 g/mol
InChI Key: RMXVSSSOLIEYDV-UHFFFAOYSA-N
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Description

4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-methanol

Uniqueness

4-Chloro-1-hydroxy-1H-pyrrolo[3,4-c]pyridin-3(2H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydroxyl group at the 1-position and chloro group at the 4-position make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

4-chloro-1-hydroxy-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C7H5ClN2O2/c8-5-4-3(1-2-9-5)6(11)10-7(4)12/h1-2,6,11H,(H,10,12)

InChI Key

RMXVSSSOLIEYDV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(NC2=O)O)Cl

Origin of Product

United States

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